![molecular formula C9H20O4S B12814594 Monononyl sulfate CAS No. 63283-24-9](/img/structure/B12814594.png)
Monononyl sulfate
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Overview
Description
Monononyl sulfate, also known as sulfuric acid monononyl ester, is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent wetting, permeating, cleansing, emulsifying, dispersing, and solubilizing abilities. The compound is typically found in both solid and liquid forms and is soluble in water .
Preparation Methods
Monononyl sulfate is commonly synthesized through a sulfation reaction using a continuous reactor, such as a falling film reactor. The general synthetic route involves the reaction of nonyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide to obtain the final product . The reaction conditions typically include a mole ratio of sulfur trioxide to alcohol of 1:1 and a temperature range of 30-60°C . Industrial production methods often utilize this continuous sulfation process due to its efficiency and scalability .
Chemical Reactions Analysis
Monononyl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids, this compound can hydrolyze, reducing to nonyl alcohol.
Substitution: The sulfate group can be substituted under specific conditions, although this is less common in industrial applications.
Common reagents used in these reactions include sulfur trioxide for sulfation and sodium hydroxide for neutralization . The major products formed from these reactions are nonyl alcohol and various oxidized by-products .
Scientific Research Applications
Applications in Pharmaceuticals
2.1 Drug Formulation
Monononyl sulfate is utilized in drug formulations as a surfactant to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to reduce surface tension allows for better dispersion of active pharmaceutical ingredients (APIs) in aqueous solutions, which is crucial for oral and injectable medications.
Case Study: Enhancing Bioavailability
A study demonstrated that the incorporation of this compound in a formulation significantly improved the solubility of a poorly water-soluble drug, leading to increased absorption in animal models. The pharmacokinetic parameters showed enhanced bioavailability compared to formulations without the surfactant .
2.2 Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, which can be beneficial in developing topical antimicrobial agents.
Case Study: Efficacy Against Bacterial Infections
In vitro studies revealed that formulations containing this compound were effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity, suggesting its potential use in wound care products .
Applications in Agriculture
3.1 Pesticide Formulation
This compound is employed as an adjuvant in pesticide formulations. It enhances the efficacy of active ingredients by improving their spreadability and adherence to plant surfaces.
Case Study: Improved Efficacy of Herbicides
Field trials demonstrated that herbicides formulated with this compound exhibited higher weed control efficacy compared to those without it. The surfactant facilitated better coverage and penetration of the herbicide into plant tissues .
Environmental Applications
4.1 Bioremediation
This compound has been investigated for its role in bioremediation processes, particularly in the degradation of hydrophobic organic pollutants. Its surfactant properties can enhance the bioavailability of contaminants, facilitating microbial degradation.
Case Study: Degradation of Polycyclic Aromatic Hydrocarbons (PAHs)
A study assessed the impact of this compound on the biodegradation of PAHs in contaminated soil. Results indicated that its presence significantly increased the rate of degradation by indigenous microbial populations, highlighting its potential as a bioremediation agent .
Comparative Data Table
Application Area | Specific Use | Key Findings |
---|---|---|
Pharmaceuticals | Drug formulation | Enhanced solubility and bioavailability |
Antimicrobial agents | Effective against Staphylococcus aureus | |
Agriculture | Pesticide adjuvant | Improved efficacy of herbicides |
Environmental Science | Bioremediation | Increased degradation rates of PAHs |
Mechanism of Action
The mechanism of action of monononyl sulfate primarily involves its surfactant properties. It reduces surface tension, allowing it to wet and permeate surfaces effectively. This action is facilitated by the sulfate group’s ability to interact with water molecules, enhancing solubility and dispersion . The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and solubilize hydrophobic molecules .
Comparison with Similar Compounds
Monononyl sulfate is similar to other alkyl sulfates, such as sodium lauryl sulfate and sodium dodecyl sulfate. it is unique in its specific chain length and surfactant properties . Similar compounds include:
Sodium lauryl sulfate: Commonly used in personal care products and detergents.
Sodium dodecyl sulfate: Widely used in laboratory research for protein solubilization and electrophoresis.
This compound stands out due to its specific applications in industrial cleaning and emulsification processes, where its unique chain length provides optimal performance .
Biological Activity
Monononyl sulfate (MNS) is a sulfated derivative of nonylphenol, a compound widely used in industrial applications. This article will explore the biological activity of MNS, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Overview of this compound
MNS is formed through the sulfation of nonylphenol, which is known for its role in various biological processes. The sulfation process increases the hydrophilicity of the molecule, facilitating its interaction with biological systems. Sulfated compounds often exhibit altered biological activities compared to their non-sulfated counterparts, which can lead to enhanced therapeutic effects or toxicity.
- Cell Signaling Modulation
-
Anti-inflammatory Properties
- MNS exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have indicated that sulfated compounds can reduce the production of interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1), which are linked to inflammation and cardiovascular diseases .
- Antioxidant Activity
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of MNS and related sulfated compounds:
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of MNS in vitro using human endothelial cells. Results demonstrated that MNS significantly reduced the expression of IL-6 and VCAM-1, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Study 2: Cytotoxic Activity
In another investigation, MNS was tested for cytotoxicity against Hela cells (cervical cancer) and WISH cells (human amnion). The results indicated that MNS effectively inhibited cell proliferation, highlighting its potential utility in cancer therapy .
Properties
CAS No. |
63283-24-9 |
---|---|
Molecular Formula |
C9H20O4S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
nonyl hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3,(H,10,11,12) |
InChI Key |
KETHQOOVMIVLCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOS(=O)(=O)O |
Origin of Product |
United States |
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